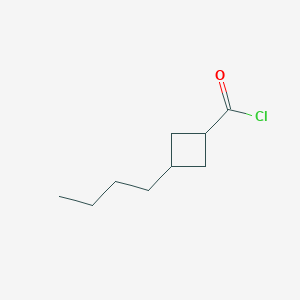
Fepradinol
Vue d'ensemble
Description
Fepradinol is recognized as an effective non-steroidal anti-inflammatory agent. It has been studied for its effects on rat paw oedema, which is a common model for inflammation in research. The substance has been shown to have a significant inhibitory effect on oedema induced by various inflammatory agents, such as dextran and platelet-activating factor. These effects suggest that fepradinol has a different mechanism of action compared to other anti-inflammatory compounds, which may be due to its unique molecular structure and chemical properties .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of a compound like fepradinol is fundamental to its function. Although the data provided does not detail the molecular structure of fepradinol, the analysis of molecular structures typically involves understanding the arrangement of atoms within the molecule, the stereochemistry, and the electronic configuration. These aspects are critical as they determine the molecule's reactivity, its interaction with biological targets, and its overall pharmacological profile.
Chemical Reactions Analysis
Fepradinol's chemical reactivity would be influenced by its functional groups and molecular framework. The abstract provided does not give specific details on the chemical reactions involving fepradinol, but in general, the analysis of chemical reactions would consider how the compound interacts with other chemicals, how it might be metabolized in the body, and its stability under various conditions. The anti-inflammatory effects observed suggest that fepradinol may interact with biological pathways differently than other anti-inflammatory drugs, which could be explored through chemical reaction studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of fepradinol, such as solubility, melting point, and chemical stability, are essential for its formulation and therapeutic efficacy. These properties are determined by the molecular structure and influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The provided data does not include specific information on these properties, but they would be a critical part of a comprehensive analysis of the compound.
Applications De Recherche Scientifique
Antihypertensive Effects
Fepradinol exhibits significant antihypertensive effects. Studies have shown that it effectively reduces blood pressure and cerebral vascular resistance (CVR). This effect is partly attributed to its involvement in the Renin-Angiotensin-System (RAS), demonstrating its potential in the management of hypertension (Cai et al., 2011).
Anti-adipogenesis and Anti-obesity Properties
Fepradinol has been identified to have anti-adipogenesis and anti-obesity capacities both in vitro and in vivo. It significantly reverses lipid accumulation, the production of triglycerides, and various other markers related to adipogenesis and obesity. This suggests its potential utility in the treatment or management of obesity and related metabolic disorders (Che et al., 2021).
Agricultural Applications
In a different context, the term "FEPR" has been used in agricultural research to denote flavone extracts from Puerariae Radix. These extracts have been studied for their influence on soil biological and physical properties, showing that they can enhance soil quality and fertility (Marinari et al., 2000).
Applications in Materials Science
Fepradinol, specifically its components like iron (Fe), has been studied extensively in the field of materials science. For instance, the properties of Fe-doped ZnO have been investigated for their structural, optical, dielectric, and transport characteristics, which are critical for various applications in semiconductor technology (Singh & Singh, 2021).
Propriétés
IUPAC Name |
2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOBRUZWPQOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866967 | |
| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fepradinol | |
CAS RN |
36981-91-6, 63075-47-8 | |
| Record name | Fepradinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fepradinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fepradinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fepradinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15902 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEPRADINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)



![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)
![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)


![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

